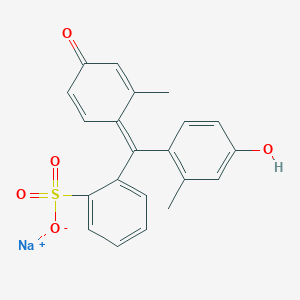

![molecular formula C9H9N3O B1358574 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile CAS No. 912569-63-2](/img/structure/B1358574.png)

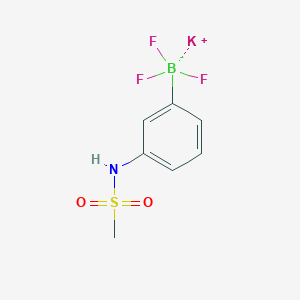

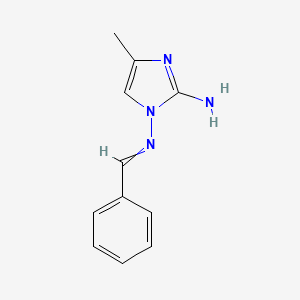

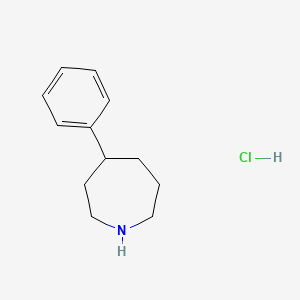

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile” is an organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of the compound is C9H10N2O3 and its molecular weight is 194.19 .

Molecular Structure Analysis

The SMILES string of the compound is CN1CCOc2cc(cnc12)C(O)=O . This string represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications

Synthesis Methods and Chemical Transformations

Innovative Synthesis : A study by 詹淑婷 (2012) explored new synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, including derivatives like 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile. This research highlights the ongoing exploration of novel synthesis pathways for such compounds (詹淑婷, 2012).

Herbicidal Activity : Yi Sun et al. (2019) designed and synthesized novel derivatives of pyrido[4,3-d][1,3]oxazine, closely related to the target compound, and tested their herbicidal activities. This demonstrates the potential agricultural applications of these compounds (Yi Sun et al., 2019).

Pharmaceutical and Biological Applications

Antianaphylactic Activity : G. Wagner et al. (1993) synthesized new derivatives of pyrido[3,2-b][1,4]oxazine showing respectable antianaphylactic activity. This suggests the potential for these compounds in treating allergic reactions (G. Wagner et al., 1993).

Synthesis for Bioactive Compounds : Research by Gyeonghyeon Gim et al. (2007) on the synthesis of pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds indicates the significance of these structures in pharmaceutical research (Gyeonghyeon Gim et al., 2007).

Fluorescent and Corrosion Inhibitor Properties

Fluorescent Properties : D. W. Rangnekar and D. D. Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives with interesting fluorescent properties, showcasing the potential of pyrido[3,2-b][1,4]oxazine derivatives in material sciences (D. W. Rangnekar, D. D. Rajadhyaksha, 1986).

Potential Corrosion Inhibitors : A. Dandia et al. (2013) synthesized pyrazolopyridine derivatives, closely related to the target compound, and evaluated them as potential corrosion inhibitors for mild steel, suggesting industrial applications (A. Dandia et al., 2013).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVLSBIHZDQTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1N=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640356 |

Source

|

| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |

CAS RN |

912569-63-2 |

Source

|

| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.